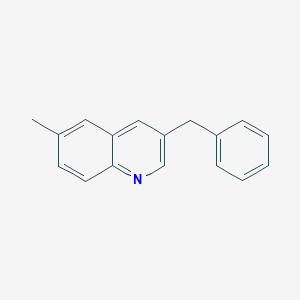

3-Benzyl-6-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

89836-49-7 |

|---|---|

Molecular Formula |

C17H15N |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

3-benzyl-6-methylquinoline |

InChI |

InChI=1S/C17H15N/c1-13-7-8-17-16(9-13)11-15(12-18-17)10-14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3 |

InChI Key |

BUSNPVNLPYTBJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyl 6 Methylquinoline and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 3-Benzyl-6-methylquinoline

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.com It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. deanfrancispress.come3s-conferences.org For this compound, several strategic disconnections can be envisioned, primarily focusing on the bonds formed during the quinoline (B57606) ring's annulation.

Two of the most logical retrosynthetic pathways are based on the classical Friedländer and Skraup/Doebner-von Miller syntheses.

Friedländer Disconnection: This strategy involves disconnecting the N1-C2 and C3-C4 bonds of the quinoline core. This leads back to two key synthons: a 2-amino-5-methyl-substituted aromatic carbonyl compound (aldehyde or ketone) and a ketone with an α-methylene group, specifically phenylacetone (B166967) (benzyl methyl ketone). This is a convergent approach, assembling the heterocyclic ring from two pre-functionalized fragments.

Skraup/Doebner-von Miller Disconnection: This approach disconnects the N1-C8a and C4-C4a bonds. This deconstruction points towards a substituted aniline (B41778), p-toluidine (B81030) (to provide the 6-methyl group), and a three-carbon α,β-unsaturated carbonyl unit that bears the benzyl (B1604629) substituent. This unit would be derived from a Michael-type addition and subsequent cyclization.

These primary disconnections form the basis for the synthetic strategies explored in the following sections.

Exploration of Classical and Contemporary Quinoline Annulation Strategies

Building upon the retrosynthetic analysis, several established and modern synthetic methods can be adapted for the targeted synthesis of this compound.

The classical Skraup synthesis involves reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce quinoline. pharmaguideline.comwiley.com A key modification, known as the Doebner-von Miller reaction, replaces glycerol with α,β-unsaturated aldehydes or ketones, allowing for the synthesis of substituted quinolines. pharmaguideline.comresearchgate.net

To synthesize this compound via this method, p-toluidine would be reacted with an α,β-unsaturated ketone that can introduce the benzyl group at the C3 position. A suitable reactant is benzylideneacetone (B49655) (1-phenyl-1-buten-3-one). The reaction proceeds through a 1,4-conjugate addition of the aniline to the enone, followed by acid-catalyzed cyclization and subsequent oxidation to furnish the aromatic quinoline ring.

Table 1: Representative Doebner-von Miller Synthesis for this compound

| Reactant 1 | Reactant 2 | Catalyst/Medium | Conditions | Product |

| p-Toluidine | Benzylideneacetone | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Heating | This compound |

The Friedländer synthesis is a highly efficient and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. wikipedia.org

For the synthesis of this compound, the reaction would involve the condensation of 2-amino-5-methylbenzaldehyde (B1611670) with phenylacetone. The mechanism begins with the formation of an enamine or an aldol-type adduct, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline product. wikipedia.org The versatility of this method is enhanced by the use of various catalysts, including traditional acids and bases, as well as more modern catalysts like iodine and Lewis acids under mild conditions. wikipedia.orgnih.gov

Table 2: Friedländer Condensation for this compound

| 2-Aminoaryl Carbonyl | Methylene (B1212753) Compound | Catalyst | Conditions | Product |

| 2-Amino-5-methylbenzaldehyde | Phenylacetone | Potassium Hydroxide (B78521) (KOH) | Ethanol (B145695), Reflux | This compound |

| 2-Amino-5-methylbenzaldehyde | Phenylacetone | p-Toluenesulfonic acid | Toluene, Reflux | This compound |

| 2-Amino-5-methylbenzaldehyde | Phenylacetone | Iodine (I₂) | Solvent-free, Heating | This compound |

The Povarov reaction is a powerful tool for synthesizing tetrahydroquinolines via a formal [4+2] cycloaddition between an N-aryl imine (a 2-azadiene) and an alkene or alkyne (a dienophile). acs.orgacs.org The resulting tetrahydroquinoline can then be oxidized to the corresponding quinoline. The reaction is typically catalyzed by Brønsted or Lewis acids. acs.org

A three-component Povarov reaction can be designed for the synthesis of this compound. In this approach, p-toluidine would react with an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) to form an electron-rich imine in situ. This imine then reacts with a dienophile such as phenylacetylene. The subsequent cycloaddition and aromatization (often spontaneous or aided by an oxidant) would lead to the desired this compound skeleton. The regioselectivity of the Povarov reaction is a key consideration in selecting the appropriate dienophile to ensure the benzyl group is installed at the C3 position. acs.org

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions, with palladium catalysis being particularly prominent in the formation of heterocyclic systems. rsc.orgresearchgate.net Several palladium-catalyzed strategies can be envisioned for the synthesis of this compound.

One potential route involves an intramolecular cyclization. For example, a suitably substituted o-vinylaniline could undergo a palladium-catalyzed Heck reaction with a benzyl halide. organic-chemistry.org The resulting intermediate could then cyclize to form the quinoline ring. Another advanced strategy involves the direct C-H activation/annulation of N-substituted anilines with alkynes. A reaction between an N-protected p-toluidine derivative and phenylacetylene, catalyzed by a palladium complex, could directly construct the quinoline core through sequential C-H and N-H bond functionalization. nih.gov These methods offer high efficiency and functional group tolerance, representing the cutting edge of quinoline synthesis.

In response to the growing demand for sustainable and efficient chemical processes, microwave-assisted organic synthesis has become a valuable technique. beilstein-journals.orgd-nb.info Microwave irradiation can dramatically reduce reaction times, increase yields, and often leads to cleaner reactions compared to conventional heating. d-nb.info

Many classical quinoline syntheses, including the Friedländer condensation, have been successfully adapted to microwave conditions. organic-chemistry.orgmdpi.com The synthesis of this compound via the Friedländer reaction between 2-amino-5-methylbenzaldehyde and phenylacetone could be significantly accelerated using microwave heating, potentially under solvent-free conditions or with a solid support. mdpi.com This approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption and solvent waste.

Table 3: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

| Method | Conditions | Reaction Time | Yield | Reference Analogy |

| Conventional Heating | Ethanol, Reflux | Several hours to days | Moderate to Good | beilstein-journals.org |

| Microwave Irradiation | Solvent-free or polar solvent (e.g., DMF) | 2–10 minutes | Good to Excellent | d-nb.infoarabjchem.org |

Organocatalytic and Transition Metal-Catalyzed Strategies

The synthesis of quinoline scaffolds, including this compound, has been significantly advanced by the development of sophisticated catalytic systems. Both transition metals and small organic molecules have been employed as catalysts to facilitate the construction of the quinoline core with high efficiency. ias.ac.inrsc.org

Transition metal catalysis, in particular, offers powerful tools for forming the requisite carbon-carbon and carbon-nitrogen bonds. ias.ac.in Metals such as palladium, copper, rhodium, iron, manganese, and cobalt are frequently used. ias.ac.inmdpi.com These catalysts are often involved in key reaction steps like C-H bond activation, cross-coupling reactions, and acceptorless dehydrogenative coupling (ADC). ias.ac.innih.govresearchgate.net For instance, the ADC of o-aminobenzyl alcohols with secondary alcohols, catalyzed by a cost-effective Cu/CeO2 system, presents a sustainable route to quinolines with high yields. nih.gov Similarly, pincer manganese complexes have been used to catalyze the reaction of methyl N-heteroarenes with primary alcohols, demonstrating broad functional group tolerance. mdpi.com

Organocatalysis has emerged as a complementary, metal-free approach. rsc.org These methods avoid the cost and potential toxicity associated with residual metals. Common organocatalysts include Brønsted acids, Lewis bases, and chiral phosphoric acids. nih.gov For example, trifluoroacetic acid (TFA) has been shown to promote the reaction of anthranilamides and ketoalkynes to form quinazolinones, a related heterocycle, demonstrating the power of acid catalysis in C-C bond cleavage and cyclization. nih.gov Another strategy involves the use of salicylic (B10762653) acid with a BF3–Et2O additive in an O2 atmosphere to synthesize quinazolines, highlighting the potential for aerobic, metal-free reactions. rsc.org

Table 1: Comparison of Catalytic Strategies for Quinoline Synthesis

| Catalytic System | Catalyst Type | Key Reaction Type | Advantages |

|---|---|---|---|

| Cu/CeO2 | Transition Metal (Heterogeneous) | Acceptorless Dehydrogenative Coupling | Cost-effective, recyclable, high efficiency. nih.gov |

| Pincer Mn Complex | Transition Metal (Homogeneous) | Acceptorless Transfer Hydrogenation | High yields, broad substrate scope. mdpi.com |

| Fe(OAc)₂/Phen | Transition Metal (Homogeneous) | Acceptorless Transfer Hydrogenation | Uses earth-abundant iron. mdpi.com |

| Salicylic Acid | Organocatalyst (Metal-Free) | Aerobic Oxidation | Metal-free, environmentally benign conditions. rsc.org |

| Nafion® NR50 | Solid Acid Organocatalyst | Friedländer Annulation | Recyclable, efficient under microwave irradiation. mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinoline derivatives. rsc.orgresearchgate.net The focus is on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Development of Environmentally Benign Reaction Conditions

A primary goal in green synthesis is the reduction or elimination of volatile and toxic organic solvents. google.com Water has been explored as a green solvent for various quinoline syntheses. rsc.orgnih.gov For example, a modified Doebner–von Miller reaction for producing 2-methylquinoline (B7769805) has been successfully performed in a continuous flow reactor using water as the solvent, offering a rapid and green route. rsc.org

Solvent-free reaction conditions represent another significant advancement. nih.gov One-pot, three-component reactions catalyzed by nanocatalysts have been conducted under solvent-free conditions at elevated temperatures to produce polysubstituted quinolines in high yields and with short reaction times. nih.gov Microwave irradiation is also employed as an energy-efficient heating source, often in conjunction with recyclable catalysts like Nafion® NR50, to accelerate reactions and improve yields. mdpi.comresearchgate.net

Utilization of Recyclable Catalysts for this compound Production

Notable examples include:

Ni-Containing Coordination Polymer: A recyclable nickel-based polymer has demonstrated high activity for quinoline synthesis via a borrowing hydrogen strategy, where alcohols are used as alkylating agents. mdpi.com

Au–Ag@AgCl Nanocomposites: These nanomaterials, synthesized using a green method with plant extracts, serve as efficient and recyclable catalysts for the three-component coupling of aldehydes, anilines, and alkynes to form quinolines. The catalyst can be recovered and reused multiple times without significant loss of activity. rsc.org

Cu/CeO2: A copper catalyst supported on ceria is highly effective for the acceptorless dehydrogenative coupling of alcohols to form quinolines and can be recycled, offering a sustainable alternative to precious metal catalysts. nih.gov

Mn(II) Complex: A manganese(II) complex based on 3-hydroxynaphthoic acid acts as an efficient and easily separable heterogeneous catalyst for the one-pot, four-component synthesis of quinoline derivatives. oiccpress.com

Metal-Organic Frameworks (MOFs): MOF-5 has been used as a highly efficient and reusable catalyst for the three-component synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org

Table 2: Performance of Recyclable Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Solvent | Reusability | Key Feature |

|---|---|---|---|---|

| Ni-Containing Coordination Polymer | Borrowing Hydrogen | Toluene | Not specified | High activity for C-C bond formation. mdpi.com |

| Au–Ag@AgCl Nanocomposites | Three-component Coupling | Not specified | 5 cycles | Green synthesis of the catalyst itself. rsc.org |

| Cu/CeO2 | Acceptorless Dehydrogenative Coupling | Not specified | Multiple cycles | High efficiency (>90% yield) and cost-effective. nih.gov |

| Mn(II) Complex | Four-component Cyclocondensation | DMF | Not specified | Environmentally benign, easy separation. oiccpress.com |

| MOF-5 | Three-component Coupling | Solvent-free | Multiple cycles | High yields in short reaction times. rsc.org |

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving high levels of chemo-, regio-, and stereoselectivity is a paramount challenge in modern organic synthesis, allowing for the precise construction of target molecules while avoiding the formation of unwanted isomers. mdpi.comnih.gov In the context of this compound, this involves controlling which atoms bond and in what specific spatial orientation.

Regioselectivity is crucial for installing the benzyl and methyl groups at the C3 and C6 positions of the quinoline ring, respectively. Many classical methods like the Doebner-von Miller or Combes syntheses can produce mixtures of isomers depending on the substitution pattern of the aniline precursor. rsc.org Modern transition-metal-catalyzed C-H activation and functionalization reactions offer more precise control. researchgate.net For example, palladium-catalyzed direct arylation of C-H bonds, guided by a directing group, can achieve high regioselectivity in the functionalization of heterocyclic systems. acs.org

A highly innovative approach demonstrating exceptional selectivity is the dearomative triple elementalization of quinolines. nih.gov This method uses visible light to drive a carbo-sila-boration reaction, converting quinoline derivatives into highly functionalized 1,2,3,4-tetrahydroquinolines with complete chemo-, regio-, and stereoselectivity. nih.gov Such methods provide a platform for creating complex scaffolds from simple aromatic heterocycles. nih.gov

Stereoselectivity becomes critical when chiral centers are present or introduced. The synthesis of chiral quinoline-containing ligands for asymmetric catalysis highlights the importance of controlling stereochemistry. researchgate.net While the parent this compound is achiral, its complex derivatives or synthetic precursors may contain stereocenters. Enantioselective synthesis can be achieved using chiral catalysts, such as chiral Rh(III) complexes for C-H activation or chiral phosphoric acids in organocatalytic routes, to produce molecules with high enantiomeric excess. nih.govsnnu.edu.cn

Total Synthesis Strategies for Complex Derivatives of this compound

While this compound is a relatively simple molecule, its core structure is a key fragment in more complex and biologically significant compounds. Synthetic strategies developed for this scaffold can be extended to the total synthesis of complex natural products and pharmaceutical agents. acs.org

A prominent example is found in the synthesis of intermediates for the anti-tuberculosis drug, bedaquiline. The synthesis of analogues such as 3-benzyl-6-bromo-2-chloroquinoline (B1442986) and 3-benzyl-6-bromo-2-methoxyquinoline (B32111) are critical steps. chemicalbook.comgoogle.com These syntheses involve multi-step sequences that build upon a substituted quinoline core, demonstrating how functional groups can be manipulated around the 3-benzylquinoline (B13917930) framework to construct highly complex drug molecules. google.com

Furthermore, substituted quinolines serve as starting points for building fused heterocyclic systems. For instance, 6,7-dimethoxy-4-methylquinoline (B7901174) has been used as a precursor in the formal total syntheses of complex marine alkaloids like damirones and makaluvamines, which feature a pyrrolo[4,3,2-de]quinoline core. acs.org These syntheses involve the strategic functionalization of the quinoline ring, including nitration and modification of the methyl group, followed by cyclization to form the intricate polycyclic architecture. acs.org This illustrates how fundamental quinoline chemistry provides a powerful platform for accessing diverse and complex molecular targets.

Chemical Reactivity and Transformation Mechanisms of 3 Benzyl 6 Methylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core of 3-Benzyl-6-methylquinoline

The quinoline ring system possesses two distinct aromatic rings: a benzene (B151609) ring (carbocyclic) and a pyridine (B92270) ring (heterocyclic). The pyridine ring is inherently electron-deficient and becomes strongly deactivated towards electrophilic attack upon protonation of the nitrogen atom in acidic media, which is typical for such reactions. uop.edu.pkuomustansiriyah.edu.iq Consequently, electrophilic aromatic substitution (EAS) on the quinoline core occurs preferentially on the more electron-rich benzene ring, typically at the C5 and C8 positions. uop.edu.pk

In this compound, the C6-methyl group is an activating, ortho-para directing group, which enhances the electron density of the carbocyclic ring and directs incoming electrophiles to the C5 and C7 positions. lkouniv.ac.in The benzyl (B1604629) group at C3 has a minor electronic influence on the benzene ring but sterically hinders the C4 position. Therefore, electrophilic attack is predicted to occur predominantly at the C5 and C7 positions of the benzene moiety.

Nitration and Halogenation Studies

Nitration and halogenation are fundamental electrophilic aromatic substitution reactions. For quinoline itself, these reactions require vigorous conditions and yield a mixture of 5- and 8-substituted products. uop.edu.pk

Nitration: The nitration of quinoline is typically performed with a mixture of fuming nitric acid and concentrated sulfuric acid. uop.edu.pklibretexts.org For this compound, the activating effect of the C6-methyl group is expected to facilitate the reaction and direct the nitro group to the C5 and C7 positions. No specific studies on the nitration of this compound have been reported, but the expected products can be inferred from established reactivity principles.

Table 1: Predicted Products of Nitration of this compound

| Reactant | Reagents | Predicted Major Products | Predicted Minor Products |

| This compound | conc. HNO₃/H₂SO₄ | 3-Benzyl-6-methyl-5-nitroquinoline, 3-Benzyl-6-methyl-7-nitroquinoline | Other isomers, di-nitro products under forcing conditions |

Halogenation: The halogenation of quinolines also targets the benzene ring. chemistry.coachsavemyexams.com The reaction often requires a Lewis acid catalyst, such as ferric or aluminum halides, to polarize the halogen molecule and generate a sufficiently strong electrophile. libretexts.orgchemistry.coach The C6-methyl group in this compound would direct halogenation to the C5 and C7 positions. Studies on related compounds, such as the bromination of isoquinoline (B145761) which yields the 5-bromo derivative, support this predicted regioselectivity. researchgate.net

Table 2: Potential Halogenation Reactions of this compound

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-3-benzyl-6-methylquinoline, 7-Bromo-3-benzyl-6-methylquinoline |

| Chlorination | Cl₂ / AlCl₃ | 5-Chloro-3-benzyl-6-methylquinoline, 7-Chloro-3-benzyl-6-methylquinoline |

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions on quinoline are generally challenging. libretexts.org The basic nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the entire ring system towards electrophilic attack. libretexts.org This complexation effectively places a positive charge on the nitrogen, severely reducing the nucleophilicity of the aromatic system.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. chemguide.co.ukmdpi.com Due to catalyst complexation, Friedel-Crafts acylation of this compound is expected to be inefficient under standard conditions. If the reaction were to proceed, it would occur on the activated carbocyclic ring, likely at the C5 or C7 position. mdpi.com

Friedel-Crafts Alkylation: Similar to acylation, alkylation is hampered by catalyst deactivation. libretexts.org Furthermore, the alkylated products are often more reactive than the starting material, leading to polyalkylation. libretexts.org A skeletal rearrangement of the alkyl carbocation electrophile can also occur. libretexts.org For this compound, these limitations make controlled mono-alkylation difficult.

Nucleophilic Substitution Reactions on the Quinoline Ring System

In contrast to electrophilic substitution, nucleophilic substitution on the quinoline ring occurs preferentially on the electron-deficient pyridine ring. The C2 and C4 positions are particularly susceptible to attack by nucleophiles due to the electron-withdrawing effect of the nitrogen atom. uop.edu.pkcsic.es

Amination and Hydroxylation Processes

Amination: The introduction of an amino group can be achieved through various methods. One classical approach is the substitution of a leaving group, such as a halide, at the C2 or C4 position. scispace.commdpi.com More recent developments include transition-metal-catalyzed direct C-H amination reactions. rsc.orgresearchgate.net For this compound, direct amination would likely target the C2 position, yielding 2-amino-3-benzyl-6-methylquinoline.

Hydroxylation: The synthesis of hydroxyquinolines (quinolinones) can be accomplished by reacting quinolines with strong bases at high temperatures. For example, quinoline reacts with potassium hydroxide (B78521) to yield 2-hydroxyquinoline. uop.edu.pk Applying this to this compound would be expected to produce 3-Benzyl-6-methylquinolin-2(1H)-one. Alternatively, the hydrolysis of a 2-chloroquinoline (B121035) derivative can also yield the corresponding quinolinone. mdpi.com A patent describes the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) to form 3-benzyl-6-bromo-2-methoxyquinoline (B32111), demonstrating the susceptibility of the C2 position to nucleophilic attack. google.comchemicalbook.com

Chichibabin Reaction Analogues

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles, involving the reaction of the heterocycle with sodium amide (NaNH₂) in liquid ammonia (B1221849) or an inert solvent. wikipedia.orggoogle.com The reaction typically occurs at the position alpha to the nitrogen atom (C2). wikipedia.org

For this compound, the C3 position is substituted, but the C2 position remains available for amination. A Chichibabin-type reaction is therefore feasible and would be expected to yield 2-amino-3-benzyl-6-methylquinoline. The mechanism proceeds through the nucleophilic addition of the amide anion (NH₂⁻) to the C2 position to form a σ-adduct intermediate, which then rearomatizes by eliminating a hydride ion (H⁻). wikipedia.org

Table 3: Proposed Chichibabin-type Reaction

| Substrate | Reagent | Proposed Product |

| This compound | NaNH₂ / Toluene | 2-Amino-3-benzyl-6-methylquinoline |

Oxidation Reactions of this compound

The structure of this compound presents multiple sites susceptible to oxidation: the C6-methyl group, the benzylic methylene (B1212753) bridge of the C3-benzyl group, and the quinoline ring itself. The outcome of an oxidation reaction depends heavily on the oxidant used and the reaction conditions.

Oxidation of the Methyl Group: The methyl group on the carbocyclic ring can be oxidized. For instance, methyl-substituted N-heteroaromatics can be converted to the corresponding aldehydes or carboxylic acids. wiley.com The oxidation of 4-methylquinolines to quinoline-4-carbaldehydes has been achieved using hypervalent iodine reagents. wiley.com Similarly, the 6-methyl group of this compound could potentially be oxidized to a formyl group (CHO) or a carboxyl group (COOH).

Oxidation of the Benzyl Group: The benzylic methylene (-CH₂-) group is also a reactive site for oxidation. Mild oxidation could potentially convert it to a carbonyl group, yielding 3-benzoyl-6-methylquinoline. Harsher conditions could lead to the cleavage of the carbon-carbon bond. Studies on the oxidation of benzyl alcohols by reagents like quinolinium dichromate highlight the reactivity of benzylic positions. acs.org

Oxidation of the Quinoline Ring: The quinoline ring can undergo oxidation, which may lead to the formation of N-oxides or ring-opened products depending on the reagents. nih.gov For example, treatment with peroxy acids can form the corresponding N-oxide, which can be a precursor for further functionalization. nih.gov Another pathway involves the oxidation of a dihydroquinoline precursor to a hydroxyquinoline. rsc.org

Table 4: Potential Oxidation Products of this compound

| Oxidizing Agent (Example) | Target Site | Potential Product(s) |

| SeO₂ or PIDA | C6-Methyl group | 3-Benzylquinoline-6-carbaldehyde |

| KMnO₄ (controlled) | C6-Methyl group | 3-Benzyl-6-quinolinecarboxylic acid |

| CrO₃ / Acetic acid | Benzylic -CH₂- group | 3-Benzoyl-6-methylquinoline |

| m-CPBA | Quinoline Nitrogen | This compound N-oxide |

Quinoline Ring Oxidation Pathways

The quinoline ring system, particularly the benzene ring portion, is susceptible to oxidative degradation under harsh conditions. Treatment with strong oxidizing agents can lead to the cleavage of the carbocyclic ring (the benzene part of the quinoline). For related quinoline compounds, oxidation using reagents like ozone followed by hydrogen peroxide, or catalytic ruthenium tetroxide, has been shown to convert the quinoline scaffold into pyridine-2,3-dicarboxylic acid derivatives. researchgate.net In the case of this compound, such a reaction would be expected to yield a substituted pyridine-2,3-dicarboxylic acid. The stability of the quinoline ring can be compromised under extreme conditions involving strong oxidizing agents, potentially leading to structural damage. quinoline-thiophene.com

Another oxidative pathway involves the nitrogen atom of the quinoline ring. Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), typically leads to the formation of the corresponding N-oxide. nih.govrsc.org For instance, 2-benzyl-3-methylquinoline and 2-benzyl-6-methylquinoline have been successfully converted to their respective N-oxides using m-CPBA. rsc.org This transformation increases the reactivity of the quinoline ring, particularly at the C2 and C4 positions, making it susceptible to further functionalization.

Side-Chain Oxidation of Benzyl and Methyl Groups

The benzyl and methyl substituents on the quinoline core possess reactive C-H bonds at their benzylic positions, making them targets for side-chain oxidation. The outcome of the oxidation often depends on the strength of the oxidizing agent and the reaction conditions.

The methyl group at the C6 position has a benzylic carbon that can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are known to convert alkyl side chains on aromatic rings into carboxylic acids, provided there is at least one benzylic hydrogen. libretexts.org This would transform this compound into the corresponding 3-benzylquinoline-6-carboxylic acid. Milder and more selective methods have also been developed. For example, the oxidation of 4-methylquinolines to quinoline-4-carbaldehydes has been achieved using reagents like selenium dioxide or metal-free systems with hypervalent iodine reagents. wiley.com

Similarly, the benzyl group at the C3 position contains a reactive benzylic methylene (-CH₂-) group. This position is also susceptible to oxidation. Depending on the conditions, this could lead to the formation of a ketone (yielding 3-benzoyl-6-methylquinoline) or, under more forceful conditions, cleavage of the C-C bond to form 6-methylquinoline-3-carboxylic acid.

Reduction Chemistry of this compound

The reduction of this compound primarily involves the hydrogenation of the heterocyclic pyridine ring, a common transformation for quinoline derivatives that yields pharmacologically significant tetrahydroquinolines.

Hydrogenation of the Quinoline Nucleus

The most common reduction pathway for quinolines is the catalytic hydrogenation of the nitrogen-containing ring to produce 1,2,3,4-tetrahydroquinolines. This transformation is typically achieved using various transition metal catalysts. The reduction of the closely related 3-benzyl-8-methylquinoline has been documented. lookchem.com

Extensive research on analogous compounds demonstrates the feasibility and common catalyst systems for this reaction. Iridium-based catalysts, such as [Ir(COD)Cl]₂ combined with chiral phosphine (B1218219) ligands, are highly effective for the asymmetric hydrogenation of 2-benzylquinolines and 2,3-disubstituted quinolines, yielding tetrahydroquinolines with high enantioselectivity. Similarly, cobalt-amido complexes have been used for the controlled partial transfer hydrogenation of 6-methylquinoline (B44275) to its dihydro- and subsequently tetrahydro- derivatives using ammonia borane (B79455) as a hydrogen source. nih.gov Ruthenium catalysts have also shown excellent enantioselectivity and reactivity in the hydrogenation of 2-alkyl-substituted and 2,3-disubstituted quinolines. pku.edu.cn

These examples strongly suggest that this compound can be readily hydrogenated to 3-benzyl-6-methyl-1,2,3,4-tetrahydroquinoline under similar catalytic conditions.

Table 1: Catalytic Systems for Hydrogenation of Related Quinoline Derivatives

| Substrate | Catalyst System | H₂ Source/Pressure | Solvent | Product | Reference |

| 2-Benzylquinoline | [Ir(COD)Cl]₂/(S)-MeO-Biphep/I₂ | 50 atm | Toluene | (S)-2-Benzyl-1,2,3,4-tetrahydroquinoline | |

| 6-Methylquinoline | Cobalt-amido complex 1 | H₃N·BH₃ | THF | 6-Methyl-1,2,3,4-tetrahydroquinoline | nih.gov |

| 2,3-Alkyl-disubstituted Quinolines | Cationic Ruthenium Complex | 20 atm | Methanol | syn/anti-1,2,3,4-Tetrahydroquinolines | pku.edu.cn |

| Quinolines | [Ir(COD)Cl]₂/(S)-SegPhos/Li₂CO₃ | 50 atm | THF | N-Cbz-1,2,3,4-tetrahydroquinolines | wiley-vch.de |

Selective Reduction of Specific Functional Groups

Selective reduction focuses on modifying one functional group while leaving others intact. In this compound, this primarily concerns the reduction of the quinoline nucleus without affecting the benzyl group's aromatic ring. Catalytic hydrogenation, as described above, is highly chemoselective for the heterocyclic ring. The benzene ring of the benzyl substituent is significantly less reactive and would require much more forcing conditions (higher pressures and temperatures, or more active catalysts like Rhodium on carbon) to be reduced.

Furthermore, controlled transfer hydrogenation can allow for selective reduction to the intermediate 1,2-dihydroquinoline. Studies on 6-methylquinoline have shown that by using one equivalent of the hydrogen source, the reaction can be stopped at the dihydroquinoline stage. nih.gov Applying similar controlled conditions to this compound could potentially yield 3-benzyl-6-methyl-1,2-dihydroquinoline.

Rearrangement Reactions Involving the this compound Scaffold

While the quinoline core can participate in various molecular rearrangements, specific examples involving the this compound skeleton are not widely documented in scientific literature. In principle, functionalized derivatives of this compound could undergo classical rearrangement reactions. For example, if the structure were modified to a ketoxime, it could potentially undergo a Beckmann rearrangement. mvpsvktcollege.ac.in Similarly, a derivative containing a diol functionality could be susceptible to a Pinacol-Pinacolone rearrangement. mvpsvktcollege.ac.in A reversible Claisen rearrangement has been noted for a related 3-allyl-substituted quinoline-2,4-dione, suggesting that if the benzyl group at C3 were replaced with an allyl group, similar reactivity might be observed. researchgate.net However, without direct experimental evidence, these pathways remain theoretical for the parent compound.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and quinoline scaffolds are often used as substrates. eie.gr For a molecule like this compound to be used as an electrophilic partner in reactions like Suzuki-Miyaura, Heck, or Sonogashira couplings, it typically requires prior functionalization with a leaving group, such as a halogen (Br, Cl, I) or a triflate. researchgate.netuni-muenchen.de

A key intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline is 3-benzyl-6-bromo-2-methoxyquinoline. chemicalbook.combio-synth.in This bromo-derivative is an ideal substrate for cross-coupling reactions. For example, it could undergo a Suzuki-Miyaura coupling with an arylboronic acid at the C6 position, catalyzed by a palladium complex, to introduce a new aryl group.

Table 2: Representative Cross-Coupling Reactions with Halogenated Quinolines

| Reaction Type | Quinoline Substrate | Coupling Partner | Catalyst | Product Type | Reference |

| Suzuki-Miyaura | 3-benzyl-6-bromo-2-methoxyquinoline | Arylboronic acid | Pd(0) complex | 6-Aryl-3-benzyl-2-methoxyquinoline | quinoline-thiophene.comnih.gov |

| Suzuki-Miyaura | Haloindazoles (analogy) | Aryl boronic acids | Pd(0) | 3-Aryl-indazoles | nih.gov |

| Sonogashira | 3-benzyl-6-bromo-2-chloroquinoline (precursor) | Terminal alkyne | Pd/Cu catalyst | 6-Alkynyl-3-benzyl-2-chloroquinoline | eie.grgoogle.com |

Modern methods involving direct C-H activation offer an alternative, potentially obviating the need for pre-installed leaving groups. However, controlling the regioselectivity of C-H activation on a molecule with multiple potential sites like this compound would be a significant synthetic challenge.

Suzuki, Heck, Sonogashira, and Stille Coupling Applications

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds in modern organic synthesis. mt.com For a substrate like this compound to participate directly in these reactions, it typically requires prior functionalization with a halide (e.g., Br, I) or a pseudohalide (e.g., triflate, OTf) on the quinoline ring, which serves as the electrophilic partner. wikipedia.orgwikipedia.org The reactivity in such couplings generally follows the order: I > OTf > Br >> Cl. wikipedia.org

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. wikipedia.org It is widely used to form biaryl structures. wikipedia.org In a potential application, a halogenated derivative, such as 8-bromo-3-benzyl-6-methylquinoline, could be coupled with an arylboronic acid to introduce a new aryl group at the C8 position. The reaction is typically performed in the presence of a palladium catalyst and a base. mt.com The choice of ligands, such as dialkylbiarylphosphines, has been shown to expand the scope of these reactions to include less reactive chlorides and hindered substrates. acs.org

Heck-Mizoroki Reaction The Heck reaction involves the coupling of an organohalide with an alkene to form a substituted alkene. slideshare.net This reaction provides a direct method for the arylation or vinylation of alkenes. slideshare.net For instance, a bromo-substituted this compound could react with an alkene like ethyl acrylate (B77674) in the presence of a palladium catalyst and a base. The reaction is a powerful method for creating complex molecular scaffolds and has been applied in the synthesis of pharmaceutical agents. thieme.de

Sonogashira Coupling The Sonogashira coupling is a versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org A hypothetical halo-3-benzyl-6-methylquinoline could be coupled with a terminal alkyne, providing a direct route to alkynyl-substituted quinolines. These products are valuable in materials science and medicinal chemistry. numberanalytics.comwashington.edu

Stille Coupling The Stille reaction couples an organotin compound (organostannane) with an organohalide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the high toxicity of tin reagents is a significant drawback. wikipedia.org In a synthetic context, a halo-3-benzyl-6-methylquinoline could be coupled with various organostannanes (e.g., vinyl, aryl, or alkynyl stannanes) to generate complex quinoline derivatives. The reaction is known for its tolerance of a wide array of functional groups. core.ac.uk

The table below summarizes typical conditions for these palladium-catalyzed cross-coupling reactions.

C-H Activation and Functionalization Strategies

Direct C–H bond functionalization has emerged as a powerful and atom-economical strategy for molecular synthesis, avoiding the need for pre-functionalized substrates. nih.govdmaiti.com The this compound scaffold possesses multiple C–H bonds that could potentially be activated: aromatic C(sp²)–H bonds on both the quinoline and benzyl rings, and aliphatic C(sp³)–H bonds on the methyl group and the methylene bridge of the benzyl substituent.

Functionalization of the Quinoline Core The regioselective functionalization of the quinoline ring via C–H activation is challenging but achievable, often guided by directing groups or exploiting the inherent reactivity of certain positions. nih.gov The C2 and C8 positions are common sites for functionalization, often facilitated by coordination to the quinoline nitrogen (or the N-oxide). nih.govnih.gov However, studies on the C2 carbamoylation of quinoline N-oxides have shown that 6-methylquinoline N-oxide can be unreactive under certain copper-catalyzed conditions, suggesting that the substitution pattern can significantly influence reactivity. mdpi.com

Functionalization of the Methyl Group The C(sp³)–H bonds of the methyl group at the C6 position are potential sites for activation. Research on the related 8-methylquinoline (B175542) has demonstrated that the methyl group can undergo rhodium-catalyzed C(sp³)–H activation to form a five-membered rhodacycle intermediate, which can then be coupled with various partners like organoboranes. rsc.org Similar strategies could potentially be applied to the 6-methyl group of this compound, enabling alkylation, arylation, or other transformations at this position.

Functionalization of the Benzyl Group The benzylic C(sp³)–H bonds of the 3-benzyl group are also prime candidates for selective activation due to their lower bond dissociation energy compared to other C-H bonds. Nickel-catalyzed systems have been shown to selectively cleave the benzylic C(sp³)–H bond of toluene. rsc.org Similar catalytic systems could potentially functionalize the methylene bridge of the benzyl group in this compound, opening pathways to introduce new substituents at this position.

The table below outlines selected C-H activation methodologies that have been applied to quinoline and related systems, which could be adapted for this compound.

Investigation of Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are not extensively documented in the public literature. However, the reactivity can be inferred from studies on related structures. The electronic properties of the substituents are expected to play a crucial role in governing reaction rates and equilibrium positions.

Kinetic Considerations The methyl group at the C6 position is an electron-donating group, which would be expected to increase the electron density of the quinoline ring system. In reactions where a positive charge develops in the transition state, such as electrophilic aromatic substitution, the presence of the methyl group should accelerate the reaction rate. This is consistent with general principles of physical organic chemistry.

For instance, studies on the oxidation of substituted benzyl alcohols by 6-methylquinolinium dichromate revealed a Hammett reaction constant (ρ) of -0.67. koreascience.kr The negative value indicates that electron-donating substituents on the benzyl alcohol accelerated the reaction, stabilizing the positive charge buildup in the transition state. koreascience.kr By analogy, the electron-donating 6-methyl group on the quinoline ring would influence the kinetics of reactions at the heterocyclic core. Conversely, the benzyl group at C3 may exert steric effects that could hinder reactions at adjacent positions (C2 and C4).

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Benzyl 6 Methylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Advanced 1D (¹H, ¹³C, ¹⁵N) NMR Techniques

One-dimensional (1D) NMR spectra provide fundamental information about the types and numbers of atoms present.

¹H NMR: The proton NMR spectrum of 3-Benzyl-6-methylquinoline would be expected to show distinct signals for the aromatic protons on both the quinoline (B57606) and benzyl (B1604629) rings, as well as singlets for the benzylic methylene (B1212753) (CH₂) and the methyl (CH₃) protons. The aromatic region (typically δ 7.0-9.0 ppm) would be complex due to spin-spin coupling between adjacent protons. uncw.edu The methyl group protons would appear as a singlet around δ 2.5 ppm, while the benzylic protons would likely appear as a singlet around δ 4.0-4.5 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 17 distinct signals would be anticipated in the broadband decoupled spectrum, corresponding to the 17 carbon atoms in the structure. The chemical shifts would be indicative of the carbon type (sp² aromatic or sp³ aliphatic). Quaternary carbons would also be identifiable. chemicalbook.comnih.gov

¹⁵N NMR: Nitrogen-15 NMR is a valuable tool for studying nitrogen-containing heterocycles, though it is less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus. nih.gov For this compound, a single ¹⁵N resonance would be expected. The chemical shift of this nitrogen would be influenced by its position within the aromatic quinoline ring system. researchgate.net Isotopic enrichment with ¹⁵N can significantly enhance signal detection, enabling more advanced studies. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a theoretical table based on known values for similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | - | ~152 |

| 3 | - | ~138 |

| 4 | ~8.0 | ~136 |

| 5 | ~7.6 | ~126 |

| 6 | - | ~137 |

| 7 | ~7.5 | ~132 |

| 8 | ~8.1 | ~129 |

| 4a | - | ~128 |

| 8a | - | ~147 |

| 6-CH₃ | ~2.5 | ~21 |

| Benzyl-CH₂ | ~4.2 | ~40 |

| Benzyl-C1' | - | ~139 |

| Benzyl-C2'/C6' | ~7.2 | ~129 |

| Benzyl-C3'/C5' | ~7.3 | ~128 |

| Benzyl-C4' | ~7.2 | ~126 |

Multidimensional (COSY, HSQC, HMBC, NOESY) NMR Studies

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within the quinoline and benzyl ring systems. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to their attached carbons, allowing for the unambiguous assignment of carbon signals based on previously assigned proton signals. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). emerypharma.comcolumbia.edu It is vital for identifying quaternary carbons and for connecting the benzyl and methyl substituents to the correct positions on the quinoline core. For instance, correlations from the benzylic CH₂ protons to carbons C2, C3, and C4 of the quinoline ring would confirm the 3-benzyl substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, irrespective of their bonding connectivity. A key correlation would be expected between the benzylic CH₂ protons and the H4 proton on the quinoline ring, confirming their spatial proximity. ku.eduipb.pt

Solid-State NMR Spectroscopy of Crystalline Forms

Solid-state NMR (ssNMR) provides structural information on crystalline materials. researchgate.net It can distinguish between different polymorphic forms of a compound by detecting differences in the chemical shifts and relaxation times of nuclei in the solid lattice. For quinoline derivatives, ¹³C and ¹⁵N ssNMR can reveal details about intermolecular interactions, such as π-π stacking, in the crystalline state. researchgate.nettsijournals.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₇H₁₅N), the expected exact mass would be calculated and compared to the experimental value, with a very low tolerance for error (typically < 5 ppm). mdpi.com

Fragmentation Pathway Analysis

In addition to the molecular ion peak, mass spectrometry breaks the molecule into fragment ions, creating a characteristic pattern. The fragmentation of quinolines often involves the loss of small, stable molecules. For methylquinolines, a common fragmentation pathway involves the loss of a hydrogen atom followed by the elimination of hydrogen cyanide (HCN). cdnsciencepub.comcdnsciencepub.com For this compound, a prominent fragmentation would be the cleavage of the benzyl group, leading to a stable tropylium (B1234903) cation (m/z 91) and a methyl-substituted quinolinyl radical, or vice versa.

Expected Fragmentation Ions for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Formula |

| 229 | [M]⁺ (Molecular Ion) | [C₁₇H₁₅N]⁺ |

| 228 | [M-H]⁺ | [C₁₇H₁₄N]⁺ |

| 154 | [M - C₆H₅]⁺ (Loss of phenyl) | [C₁₁H₁₀N]⁺ |

| 142 | [M - C₇H₇]⁺ (Loss of benzyl) | [C₁₀H₈N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

Isotopic Pattern Interpretation

The high resolution of HRMS allows for the observation of isotopic peaks. The molecular ion peak [M]⁺ will be accompanied by smaller peaks corresponding to molecules containing heavier isotopes, such as ¹³C and ¹⁵N. The relative abundance of the [M+1]⁺ peak, primarily due to the natural abundance of ¹³C (1.1%), can be calculated and compared to the experimental spectrum to further confirm the elemental formula. The presence of one nitrogen atom (natural abundance of ¹⁵N is 0.37%) would make a minor contribution to the [M+1]⁺ signal. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing the vibrational modes of its constituent functional groups.

The FTIR and Raman spectra of this compound are characterized by a series of distinct bands that correspond to the stretching and bending vibrations of its specific chemical bonds. The analysis of these spectra allows for the unambiguous identification of the key functional groups present in the molecule.

The aromatic C-H stretching vibrations of the quinoline and benzyl rings are typically observed in the 3100-3000 cm⁻¹ region in both FTIR and Raman spectra. arabjchem.org The aliphatic C-H stretching vibrations of the methylene bridge (-CH₂-) and the methyl group (-CH₃) are expected in the 2960-2850 cm⁻¹ range.

The characteristic stretching vibrations of the quinoline ring system, involving C=C and C=N bonds, give rise to a series of strong to medium intensity bands in the 1620-1430 cm⁻¹ region. arabjchem.orgultraphysicalsciences.org Specifically, the C=N stretching vibration of the quinoline ring is anticipated to appear around 1500 cm⁻¹. arabjchem.org The in-plane and out-of-plane bending vibrations of the C-H bonds of the aromatic rings and the methyl group result in a complex pattern of absorptions in the fingerprint region (below 1400 cm⁻¹).

An illustrative summary of the expected vibrational frequencies for this compound is presented in Table 1. This data is based on the analysis of related quinoline derivatives and general spectroscopic correlation tables. ultraphysicalsciences.orgresearchgate.netscispace.com

Table 1: Illustrative FTIR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3080 - 3020 | 3080 - 3020 | Quinoline and Benzyl Rings |

| Aliphatic C-H Stretch | 2960 - 2920, 2870 - 2850 | 2960 - 2920, 2870 - 2850 | Methylene and Methyl Groups |

| C=C/C=N Ring Stretch | 1610, 1580, 1505 | 1610, 1580, 1505 | Quinoline Ring |

| Aromatic C=C Stretch | 1495, 1455 | 1495, 1455 | Benzyl Ring |

| CH₂ Scissoring | 1465 | 1465 | Methylene Group |

| CH₃ Asymmetric Bend | 1440 | 1440 | Methyl Group |

| CH₃ Symmetric Bend | 1380 | 1380 | Methyl Group |

| C-H In-plane Bend | 1250 - 1000 | 1250 - 1000 | Aromatic Rings |

Note: This table contains illustrative data based on known spectroscopic correlations for similar chemical structures. Actual experimental values may vary.

While the primary vibrational bands confirm the presence of the main functional groups, subtle shifts and the appearance of specific low-frequency modes in the Raman spectrum can provide insights into the conformational flexibility of the molecule. The rotational freedom around the single bond connecting the benzyl group to the quinoline ring can lead to different conformers. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental Raman spectroscopy to predict the vibrational frequencies of different stable conformers. ultraphysicalsciences.org The comparison of the calculated spectra with the experimental data can help in identifying the predominant conformation in the solid state or in solution.

Characterization of Functional Group Vibrations

X-ray Crystallography for Solid-State Structural Determination

For a compound like this compound, obtaining suitable single crystals is a prerequisite for X-ray crystallographic analysis. Crystallization from an appropriate solvent system would be the initial step. The resulting crystal would then be subjected to X-ray diffraction, and the diffraction pattern would be analyzed to solve the crystal structure.

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z | 4 |

Note: This table presents hypothetical crystallographic data for illustrative purposes, based on typical values for similar organic compounds. eurjchem.comchemmethod.com

Since this compound does not possess a chiral center, the concept of absolute configuration (R/S designation) is not applicable. The molecule is achiral.

The analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that stabilize the crystal lattice. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in the supramolecular assembly. These include:

π-π Stacking: The planar aromatic systems of the quinoline and benzyl rings can engage in π-π stacking interactions with neighboring molecules. bohrium.comiucr.org The centroid-to-centroid distance and the slip angle between the aromatic planes are key parameters in characterizing these interactions.

C-H···π Interactions: The hydrogen atoms of the methyl and methylene groups, as well as the aromatic C-H bonds, can act as donors in C-H···π interactions with the electron-rich π-systems of adjacent quinoline or benzyl rings. iucr.org

The detailed analysis of these interactions provides a deeper understanding of the solid-state properties of the compound. researchgate.netiucr.org

Absolute Configuration Assignment

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions within the molecule. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states.

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions within the conjugated quinoline and benzyl aromatic systems. scielo.br The substitution pattern on the quinoline ring influences the position and intensity of these absorption maxima. rsc.org

Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, which is the emission of light as the molecule returns from an excited singlet state to the ground state. The fluorescence spectrum provides information about the electronic structure of the excited state. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, is a characteristic property of a fluorescent molecule. beilstein-journals.org

Table 3: Illustrative UV-Vis and Fluorescence Data for this compound in Ethanol

| Parameter | Illustrative Value |

|---|---|

| λmax (Absorption) (nm) | 285, 320 |

| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | 12000, 8000 |

| λmax (Emission) (nm) | 390 |

| Fluorescence Quantum Yield (ΦF) | 0.25 |

Note: This table provides hypothetical data based on the known photophysical properties of substituted quinolines for illustrative purposes. scielo.brrsc.orgbeilstein-journals.org

Electronic Transitions and Chromophore Analysis

The core chromophore in this compound is the quinoline ring system. The electronic absorption spectra of quinoline-based molecules are typically characterized by π → π* and n → π* transitions. researchgate.netmdpi.com The π → π* transitions, which are generally more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. researchgate.net The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. mdpi.com

The substitution pattern on the quinoline ring significantly influences the electronic transitions. The presence of a methyl group at the 6-position and a benzyl group at the 3-position would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. The methyl group, being an electron-donating group, typically induces a bathochromic (red) shift in the absorption bands. The benzyl group, with its phenyl ring, can engage in π-stacking interactions and further extend the conjugated system, which could also lead to a red shift and potentially introduce new absorption features. scirp.org

For comparison, studies on N-benzyl-6-methylquinolinium bromide (BMQ), a structurally related cation, show a typical absorption maximum around 320 nm. rsc.org Other quinoline derivatives exhibit absorption bands in the UV-Vis region, with λmax values often ranging from 215 nm to over 350 nm, depending on the specific substituents and the solvent polarity. mdpi.comrsc.org Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic transitions of such molecules. rsc.orgacs.org However, no specific TD-DFT studies for this compound were found in the available literature.

Quantum Yield and Lifetime Measurements

Specific experimental data for the fluorescence quantum yield (Φf) and fluorescence lifetime (τ) of this compound are not available in the reviewed literature. These photophysical properties are highly dependent on the molecular structure and its environment.

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com For quinoline derivatives, the quantum yield can vary significantly. For instance, some pyrazolo[3,4-b]quinoline derivatives exhibit high quantum yields, making them suitable for applications like organic light-emitting diodes (OLEDs). researchgate.net In contrast, the presence of certain substituents, like nitro groups, can lead to fluorescence quenching and a decrease in the quantum yield. rsc.org

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. mdpi.com This parameter is often measured using techniques like Time-Correlated Single Photon Counting (TCSPC). rsc.org For N-benzyl-6-methylquinolinium bromide (BMQ), a mean fluorescence lifetime has been reported, which is noted to be shorter than that of N-methyl-6-methylquinolinium bromide (MMQ). This difference is attributed to a photo-induced electron transfer mechanism between the phenyl ring and the quinolinium moiety. rsc.org The lifetimes of fluorescent compounds can range from picoseconds to nanoseconds. mdpi.com

Without direct experimental data, the quantum yield and lifetime of this compound can only be estimated based on the behavior of similar compounds. It is plausible that it would exhibit fluorescence, and its quantum yield and lifetime would be influenced by factors such as solvent polarity and the potential for intramolecular interactions between the benzyl group and the quinoline ring.

Computational and Theoretical Investigations of 3 Benzyl 6 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for predicting the molecular and electronic properties of quinoline (B57606) derivatives. bioline.org.br These methods allow for a detailed exploration of the molecule's behavior at the atomic level, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. bioline.org.brbohrium.com For 3-benzyl-6-methylquinoline, DFT calculations, often using the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). tandfonline.com

Illustrative Data for Substituted Quinolines (B3LYP/6-311++G(d,p))

| Property | Representative Value | Significance for this compound |

| Total Energy (Hartree) | -688.5 | Provides a baseline for comparing the stability of different conformations or isomers. |

| Dipole Moment (Debye) | ~2.5 D | Indicates significant polarity, influencing solubility and intermolecular interactions. |

| Hardness (eV) | ~2.4 eV | A measure of resistance to change in electron distribution, suggesting good chemical stability. tandfonline.com |

| Electronegativity (eV) | ~3.8 eV | Reflects the molecule's ability to attract electrons. |

Note: The values in this table are representative examples based on studies of similar substituted quinolines and are for illustrative purposes only.

Ab Initio Methods for High-Accuracy Calculations

For situations demanding higher accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are utilized. researchgate.netmontana.edu These methods, while more computationally intensive than DFT, provide a more rigorous solution to the Schrödinger equation. numberanalytics.com They are particularly valuable for benchmarking DFT results and for calculating properties where electron correlation effects are paramount. For this compound, high-accuracy single-point energy calculations on a DFT-optimized geometry could refine electronic property predictions. montana.edu

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is critical for understanding a molecule's reactivity and electronic transitions. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. tandfonline.comrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. rsc.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic excitation and reaction. rsc.org For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO's location can be influenced by substituents. rsc.org In this compound, both the benzyl (B1604629) and methyl groups would influence the energies and spatial distributions of these orbitals.

Representative FMO Data for Substituted Quinolines

| Orbital | Energy (eV) | Significance |

| HOMO | -6.2 | Indicates the energy required to remove an electron (ionization potential). |

| LUMO | -1.5 | Reflects the energy released when an electron is added (electron affinity). |

| HOMO-LUMO Gap (ΔE) | 4.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. rsc.orgresearchgate.net |

Note: These values are illustrative and derived from general findings for substituted quinolines.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, providing a level of detail that complements experimental studies. rsc.orgresearchgate.net

Transition State Characterization and Reaction Pathway Mapping

To understand how this compound is synthesized, for instance, via a Friedländer annulation or a Doebner-von Miller reaction, computational chemists model the entire reaction coordinate. mdpi.com This involves identifying and characterizing all intermediates and, most importantly, the transition states (TS). A transition state represents the highest energy point along the reaction pathway connecting reactants to products. d-nb.infomdpi.com

Using methods like the synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms, researchers can locate the precise geometry of a transition state. d-nb.info A key confirmation of a true transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., bond formation or breaking). nih.gov By connecting the reactants, transition states, and products, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to verify that the located TS indeed connects the intended minima on the potential energy surface. mdpi.com

Energetic Profiles of Key Synthetic Transformations

Once the stationary points (reactants, intermediates, transition states, products) are located, their energies are calculated to construct a reaction energy profile. This profile visually represents the energy changes throughout the reaction. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. mdpi.com

For the synthesis of this compound, computational studies would compare the energetic profiles of different potential pathways to determine the most kinetically favorable route. researchgate.net For example, in a multicomponent reaction, DFT calculations can elucidate why a particular regiochemical outcome is favored by comparing the activation barriers of the competing transition states. researchgate.net

Illustrative Energetic Data for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at their ground state. |

| Transition State 1 (TS1) | +25.0 | The energy barrier for the first step of the reaction. |

| Intermediate | +5.0 | A stable species formed after the first step. |

| Transition State 2 (TS2) | +20.0 | The energy barrier for the second step, relative to the reactants. |

| Products | -15.0 | The final, stable products of the reaction. |

Note: This table provides a hypothetical example of an energetic profile for a two-step reaction.

By applying these computational techniques, researchers can gain a profound, atom-level understanding of the structure, properties, and reactivity of this compound, guiding further experimental work in materials science and medicinal chemistry.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and understanding the electronic and structural characteristics of the molecule. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are central to these investigations. researchgate.netbohrium.com

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a crucial step in structural elucidation. nih.gov For this compound, theoretical calculations can provide the expected ¹H and ¹³C chemical shifts, which can then be compared with experimental spectra to confirm the molecular structure.

Detailed Research Findings: The standard approach for predicting NMR chemical shifts involves a two-step process. First, the molecule's three-dimensional geometry is optimized using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-31G(d). nih.gov Following optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These absolute shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Recent advancements have incorporated machine learning and graph neural networks (GNNs) to refine DFT-based predictions, improving accuracy by learning from large datasets of experimental values. rsc.org For a molecule like this compound, specific chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the quinoline and benzyl rings will have distinct shifts due to aromatic ring currents. The methyl group protons at the 6-position and the methylene (B1212753) protons of the benzyl group will also exhibit characteristic signals influenced by their local chemical environments. The accuracy of these predictions can be affected by the choice of the computational method, basis set, and the inclusion of solvent effects, often modeled using continuum models like the Solvation Model based on Density (SMD). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table illustrates the type of data generated from computational NMR predictions. The values are hypothetical examples based on typical shifts for similar structural motifs.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Quinoline C2 | 152.5 | 8.80 |

| Quinoline C3 | 138.0 | - |

| Quinoline C4 | 130.2 | 8.10 |

| Quinoline C4a | 128.5 | - |

| Quinoline C5 | 129.8 | 7.85 |

| Quinoline C6 | 136.5 | - |

| Quinoline C7 | 126.8 | 7.50 |

| Quinoline C8 | 128.1 | 7.95 |

| Quinoline C8a | 147.2 | - |

| Benzyl -CH₂- | 40.1 | 4.15 |

| Benzyl C1' (ipso) | 139.5 | - |

| Benzyl C2'/C6' (ortho) | 129.0 | 7.25 |

| Benzyl C3'/C5' (meta) | 128.8 | 7.35 |

| Benzyl C4' (para) | 126.5 | 7.20 |

| Methyl C (at C6) | 21.5 | 2.55 |

Vibrational Frequency Calculations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations serve two primary purposes: to confirm that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental vibrational spectra. researchgate.netvasp.at

Detailed Research Findings: Theoretical vibrational frequencies are typically calculated using DFT methods after a successful geometry optimization. The calculation provides a set of normal modes, each with a corresponding frequency and intensity. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, which neglects anharmonicity. nih.gov To improve agreement with experimental data, the calculated harmonic frequencies are commonly multiplied by an empirical scaling factor, which depends on the level of theory and basis set used. nih.gov For example, a scaling factor around 0.96 is often applied for B3LYP/6-31G(d) calculations. nih.gov

For this compound, key vibrational modes would include C-H stretching from the aromatic rings and the methyl/methylene groups, C=C and C=N stretching within the quinoline ring system, and various bending and out-of-plane modes that are characteristic of the substituted quinoline and benzyl moieties. bohrium.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

This table presents examples of vibrational modes and their predicted frequency ranges, which are typical for the functional groups in the molecule.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (Scaled) |

| Aromatic C-H Stretch (Quinoline, Benzyl) | 3100 - 3000 |

| Aliphatic C-H Stretch (Methyl, Methylene) | 3000 - 2850 |

| C=N Stretch (Quinoline) | 1620 - 1580 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| CH₂ Scissoring (Benzyl) | 1470 - 1440 |

| CH₃ Asymmetric/Symmetric Bending | 1460 - 1370 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending (Aromatic) | 900 - 675 |

UV-Vis Absorption and Emission Spectrum Simulation

Simulating the ultraviolet-visible (UV-Vis) absorption and emission (fluorescence) spectra provides insight into the electronic transitions of a molecule. torvergata.it Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excited states of medium to large-sized molecules like this compound. nih.gov

Detailed Research Findings: UV-Vis absorption spectra are simulated by calculating the vertical excitation energies from the ground state geometry (S₀) to various excited states (S₁, S₂, etc.) and their corresponding oscillator strengths. torvergata.it The calculated transitions with the largest oscillator strengths correspond to the major absorption bands. For aromatic systems like this compound, these typically correspond to π → π* transitions within the conjugated system. Emission spectra (fluorescence) are simulated by first optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition from this relaxed geometry back to the ground state. xmu.edu.cn The difference between the absorption and emission maxima is known as the Stokes shift.

The solvent environment can significantly influence UV-Vis spectra, causing shifts in the absorption and emission maxima (solvatochromism). researchgate.net Computational models can account for these effects using continuum solvent models or by including explicit solvent molecules in the calculation. torvergata.itresearchgate.net

Table 3: Simulated UV-Vis Absorption Data for this compound

This table provides a hypothetical example of data obtained from TD-DFT calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.54 | 350 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 3.91 | 317 | 0.18 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.43 | 280 | 0.45 | HOMO → LUMO+1 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are governed by its conformational flexibility, primarily the rotation around the single bond connecting the benzyl group to the quinoline ring. Computational methods are essential for exploring the molecule's conformational landscape and understanding how its shape is influenced by internal rotational barriers and the surrounding environment. lumenlearning.com

Rotational Barriers and Preferred Conformations

Detailed Research Findings: The preferred conformations and the energy barriers separating them can be determined by performing a potential energy surface (PES) scan. This involves systematically rotating the dihedral angle defined by the planes of the two aromatic rings and calculating the energy at each step using quantum mechanical methods like DFT. mdpi.com The lowest energy points on the PES correspond to the most stable conformations (rotamers), while the highest energy points represent the transition states for rotation.

For this compound, steric hindrance between the ortho-hydrogens of the benzyl group and the atoms at the C2 and C4 positions of the quinoline ring will be a major factor. msu.edu The preferred conformation is likely to be one where the two rings are non-planar (skewed) to minimize this steric repulsion. A fully planar or fully perpendicular arrangement would likely be energetically unfavorable. The rotational barrier is the energy difference between the most stable conformer and the transition state. For similar biaryl systems, these barriers can range from a few to over 20 kcal/mol, depending on the size and nature of the substituents. mdpi.comresearchgate.net

Table 4: Illustrative Conformational Analysis of the Benzyl-Quinoline Torsion

This table shows hypothetical energy values for different conformations, illustrating the concept of a rotational barrier.

| Dihedral Angle (Quinoline-C3-C-Phenyl) | Relative Energy (kcal/mol) | Conformation Type |

| 0° | +5.0 | Eclipsed (Unstable) |

| ~45° | 0.0 | Skewed (Stable) |

| 90° | +2.5 | Perpendicular (Saddle) |

| ~135° | 0.0 | Skewed (Stable) |

| 180° | +4.8 | Eclipsed (Unstable) |

Solvent Effects on Molecular Conformation

The solvent can influence the conformational equilibrium of a flexible molecule by preferentially stabilizing certain conformers. Molecular dynamics (MD) simulations are a powerful tool for studying these effects.